molecular formula C13H9ClN2O B1620547 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole CAS No. 300665-29-6

2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole

Cat. No.: B1620547
CAS No.: 300665-29-6
M. Wt: 244.67 g/mol
InChI Key: UMNGOHKHXNBZFZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloromethyl group and a naphthyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylhydrazine with chloroacetic acid to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the desired oxadiazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides.

Scientific Research Applications

2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: Another naphthyl-containing compound with applications in dye synthesis and as an intermediate in organic synthesis.

    2-Naphthol: Used in the manufacture of dyes and as an intermediate in the production of various chemicals.

    2-Naphthalenesulfonic Acid: Utilized in the synthesis of dyes and as a chemical intermediate.

Uniqueness

2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is unique due to the presence of both a chloromethyl group and an oxadiazole ring, which confer distinct chemical reactivity and potential applications. Its combination of structural features makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-5-naphthalen-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNGOHKHXNBZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383474
Record name 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300665-29-6
Record name 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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